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Compound of Interest

Compound Name: 4-Butyl-2-methylaniline

Cat. No.: B126901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for derivatives of

4-Butyl-2-methylaniline, a versatile scaffold for the development of novel therapeutic agents.

The primary focus is on its application in cancer research, specifically through the synthesis of

acetamide and quinazoline derivatives that exhibit potent anti-cancer properties.

Introduction
4-Butyl-2-methylaniline serves as a crucial starting material for the synthesis of biologically

active molecules. Its derivatives have shown significant promise in targeting key pathways

involved in cancer cell proliferation and survival. This document will detail the applications of

two main classes of derivatives: N-acetamide derivatives, exemplified by SMIP004-7, and 4-

anilinoquinazoline derivatives.

Application 1: N-(4-butyl-2-methylphenyl)acetamide
(SMIP004-7) as a Mitochondrial Complex I Inhibitor
SMIP004-7, an N-acetamide derivative of 4-butyl-2-methylaniline, is a potent and selective

inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition

leads to mitochondrial disruption, increased oxidative stress, and ultimately, cancer cell death.

[3][4][5] SMIP004-7 has demonstrated significant anti-tumor activity in preclinical models of

prostate and breast cancer.[3]
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Quantitative Data

Compound Target IC50 Cell Line
Antitumor
Activity (in
vivo)

Reference

SMIP004 - 3.53 µM

LAPC4

(Prostate

Cancer)

- [3]

SMIP004-7
Mitochondrial

Complex I
620 nM

LNCaP-S14

(Prostate

Cancer)

Potent

suppression

of tumor

growth

[3]

SMIP004-7
Mitochondrial

Complex I
0.68 µM

LAPC4

(Prostate

Cancer)

Profound

tumor

inhibitory

activity

[3]

Gefitinib EGFR 3 µM

A431 (Skin

Epidermoid

Carcinoma)

- [6]

Compound

30
EGFR 3.5 µM

A431 (Skin

Epidermoid

Carcinoma)

- [6]

Compound

33
EGFR 3 µM

A431 (Skin

Epidermoid

Carcinoma)

- [6]

Compound

8a

EGFR/VEGF

R-2
1.78 µM

A431 (Human

Carcinoma)
- [7]

Compound

9a
Tubulin 25-682 nM

Various

Cancer Cell

Lines

57.0% tumor

mass change

(SM-7721

xenograft)

[8]

Signaling Pathway
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The mechanism of action of SMIP004-7 involves the disruption of the mitochondrial electron

transport chain, leading to a cascade of cellular events.
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inhibits
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Degradation
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MAPK Activation Apoptosis

G1 Cell Cycle Arrest

Click to download full resolution via product page

Mechanism of SMIP004-7 induced apoptosis.

Experimental Protocols
Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004-7)

This protocol is adapted from general methods for the synthesis of N-arylacetamides.

Materials:

4-Butyl-2-methylaniline

Acetic anhydride

Acetonitrile

Water

Sodium bicarbonate

Standard laboratory glassware and purification equipment

Procedure:
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Dissolve 4-butyl-2-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile.

Cool the solution in an ice bath.

Slowly add acetic anhydride (1.2 equivalents) to the cooled solution while stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-

4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of water.

Neutralize the solution with a saturated solution of sodium bicarbonate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain pure N-(4-butyl-2-methylphenyl)acetamide.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

Cancer cell lines (e.g., LNCaP-S14, LAPC4)

Complete cell culture medium

SMIP004-7 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well plates
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Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

attach overnight.

Prepare serial dilutions of SMIP004-7 in complete cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of SMIP004-7. Include a vehicle control (DMSO).

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 2-4 hours.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC50 value.

Application 2: 4-Anilinoquinazoline Derivatives as
Kinase Inhibitors
Derivatives of 4-anilinoquinazoline are a well-established class of kinase inhibitors used in

cancer therapy. While direct synthesis from 4-butyl-2-methylaniline is not widely reported, its

structural features make it a viable starting material for novel analogs. The general structure

allows for diverse substitutions on the aniline ring, which can be exploited to target various

kinases like EGFR and VEGFR.[7]

Experimental Workflow: Synthesis of 4-
Anilinoquinazoline Derivatives
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The synthesis of 4-anilinoquinazoline derivatives typically involves a multi-step process. The

following diagram illustrates a general synthetic workflow.

Substituted
Anthranilic Acid

Cyclization with
Formamide

Quinazolinone
Intermediate Chlorination (e.g., SOCl2) 4-Chloroquinazoline

Intermediate
Nucleophilic Substitution

with 4-Butyl-2-methylaniline
4-(4-butyl-2-methylanilino)

quinazoline Derivative

Click to download full resolution via product page

General synthetic workflow for 4-anilinoquinazolines.

Experimental Protocols
Protocol 3: General Synthesis of 4-(4-butyl-2-methylanilino)quinazoline Derivatives

This protocol provides a general procedure for the synthesis of 4-anilinoquinazoline derivatives,

which could be adapted using 4-butyl-2-methylaniline.

Materials:

Substituted 2-aminobenzoic acid

Formamide

Thionyl chloride (SOCl2) or Oxalyl chloride

4-Butyl-2-methylaniline

Inert solvent (e.g., isopropanol, DMF)

Base (e.g., triethylamine, diisopropylethylamine)

Standard laboratory glassware and purification equipment

Procedure:

Step 1: Synthesis of the Quinazolinone Intermediate

Heat a mixture of the substituted 2-aminobenzoic acid and an excess of formamide at 120-

140°C for 4-6 hours.
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Cool the reaction mixture and pour it into ice-water.

Collect the precipitated solid by filtration, wash with water, and dry to yield the quinazolinone

intermediate.

Step 2: Synthesis of the 4-Chloroquinazoline Intermediate

Reflux the quinazolinone intermediate in an excess of thionyl chloride or with oxalyl chloride

in a suitable solvent like dichloromethane with a catalytic amount of DMF for 2-4 hours.

Remove the excess thionyl chloride or solvent under reduced pressure.

Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the crude 4-

chloroquinazoline intermediate.

Step 3: Synthesis of the Final 4-(4-butyl-2-methylanilino)quinazoline Derivative

Dissolve the 4-chloroquinazoline intermediate and 4-butyl-2-methylaniline (1-1.2

equivalents) in a suitable solvent such as isopropanol or DMF.

Add a base (e.g., triethylamine) to the mixture.

Heat the reaction mixture at reflux for 4-8 hours, monitoring the progress by TLC.

After completion, cool the reaction mixture and pour it into ice-water.

Collect the precipitate by filtration, wash with water, and purify by column chromatography or

recrystallization to obtain the final product.

Protocol 4: Kinase Inhibition Assay

Materials:

Purified kinase (e.g., EGFR, VEGFR-2)

Kinase substrate (e.g., a specific peptide)

ATP (Adenosine triphosphate)
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Kinase assay buffer

Synthesized 4-anilinoquinazoline derivatives

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Plate reader

Procedure:

Prepare serial dilutions of the synthesized compounds in the kinase assay buffer.

In a 384-well plate, add the kinase, the substrate, and the compound at various

concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

Stop the reaction and detect the kinase activity using a suitable detection reagent according

to the manufacturer's instructions (e.g., measuring the amount of ADP produced).

Measure the luminescence or fluorescence using a plate reader.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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